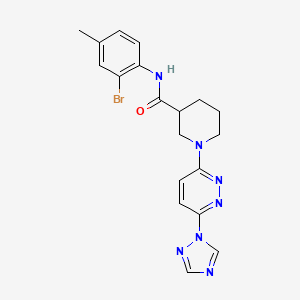

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide is a heterocyclic small molecule featuring a pyridazine core fused with a 1,2,4-triazole moiety, linked to a piperidine ring and a 2-bromo-4-methylphenyl carboxamide group.

Key structural attributes:

- Pyridazine-triazole hybrid: Enhances π-π stacking and hydrogen-bonding capabilities.

- Bromo-substituted aryl group: Likely improves target binding via halogen interactions.

- Piperidine carboxamide: Contributes to conformational flexibility and solubility.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN7O/c1-13-4-5-16(15(20)9-13)23-19(28)14-3-2-8-26(10-14)17-6-7-18(25-24-17)27-12-21-11-22-27/h4-7,9,11-12,14H,2-3,8,10H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWSKYPGCZDBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

Construction of the Pyridazine Ring: The pyridazine ring can be formed by the condensation of hydrazine with a suitable dicarbonyl compound, followed by cyclization.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and a halogenated precursor.

Final Coupling Reaction: The final step involves coupling the triazole-pyridazine intermediate with the piperidine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and coupling reactions:

a. Hydrolysis

-

Acidic Conditions : Cleavage to carboxylic acid and amine occurs via protonation of the carbonyl oxygen, increasing electrophilicity.

Example: -

Basic Conditions : Saponification yields carboxylate salts and amines. Reaction rates depend on steric hindrance from the piperidine and aryl groups.

b. Coupling Reactions

The amide can act as a precursor in peptide bond formation using activating agents:

| Reagent | Role | Conditions |

|---|---|---|

| T3P (propanephosphonic acid anhydride) | Activates carbonyl for nucleophilic attack | Dichloromethane, 0–25°C |

| HBTU | Forms active ester intermediates | DMF, room temperature |

Pyridazine Ring

The pyridazine core undergoes electrophilic substitution and cross-coupling:

-

Suzuki-Miyaura Coupling :

The 6-position triazole group directs palladium-catalyzed coupling. For example, aryl boronic acids react at the 3-position of pyridazine under conditions:

-

Electrophilic Substitution :

Bromination or nitration occurs at electron-deficient positions, moderated by the triazole’s electron-withdrawing effects .

1,2,4-Triazole Ring

-

Alkylation :

The triazole’s N1 nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic media (KCO/DMF) . -

Coordination Chemistry :

Triazole serves as a ligand for transition metals (e.g., Cu), forming complexes with potential catalytic activity .

Piperidine Ring Functionalization

The piperidine moiety undergoes:

-

N-Alkylation :

Reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH. -

Oxidation :

Controlled oxidation with m-CPBA or KMnO generates N-oxide derivatives.

Bromo Substituent Reactivity

The 2-bromo-4-methylphenyl group participates in:

| Reaction Type | Conditions | Product |

|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba), Xantphos, DBU, 100°C | Aryl amine derivatives |

| Ullmann Coupling | CuI, 1,10-phenanthroline, KPO, DMF | Biaryl structures |

Stability Under Reaction Conditions

Key stability considerations:

Spectroscopic Characterization

Key data for reaction monitoring:

| Technique | Key Signals |

|---|---|

| H NMR (400 MHz, DMSO-d) | δ 8.9 (s, 1H, triazole), 7.6–7.8 (m, pyridazine), 4.2 (m, piperidine) |

| IR (ATR) | 1650 cm (amide C=O), 1550 cm (triazole C=N) |

Scientific Research Applications

Biomedical Applications

The primary applications of this compound are in the development of pharmaceutical agents targeting various diseases:

Anticancer Activity

Research indicates that derivatives of triazole and pyridazine compounds often exhibit significant anticancer properties. The compound's structure suggests potential activity against specific cancer cell lines by inhibiting cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar scaffolds have shown efficacy against breast cancer and leukemia cell lines .

Antimicrobial Properties

Triazole-containing compounds have been widely studied for their antimicrobial effects. This compound could potentially inhibit the growth of bacteria and fungi, making it useful in treating infections caused by resistant strains . The presence of the bromine atom may enhance its lipophilicity and membrane permeability, further improving its antimicrobial efficacy.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in disease pathways. For example, triazole derivatives have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle . This inhibition can lead to reduced tumor growth and proliferation.

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

Case Study 1: Synthesis and Anticancer Evaluation

A study synthesized a series of triazole-pyridazine derivatives, including compounds similar to the one . These derivatives were evaluated for their cytotoxicity against human cancer cell lines such as HeLa and MCF-7. Results indicated that certain modifications led to improved potency, highlighting structure-activity relationships (SAR) critical for drug development .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that specific substitutions on the pyridazine ring significantly enhanced antibacterial activity, suggesting that similar modifications could be beneficial for the compound under discussion .

Potential Future Research Directions

Given its promising structural characteristics, future research could focus on:

- In vivo Studies : To assess pharmacokinetics and toxicity profiles.

- Mechanism of Action : Elucidating how the compound interacts with cellular targets.

- Formulation Development : Exploring different delivery methods to enhance bioavailability.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Insights

- Core Heterocycle Variations: The target compound’s pyridazine-triazole scaffold differs from the benzothiazole () and pyrazolopyridine () cores in analogs. Pyridazine-triazole systems are associated with improved metabolic stability compared to benzothiazoles .

- Substituent Effects: The bromo group in the target compound may enhance target affinity compared to methoxy () or ethyl groups () due to its electron-withdrawing nature . Piperidine positioning (C3 vs.

Synthetic Feasibility :

- reports a moderate yield (56%) for a bromo-substituted benzodiazol-2-one analog, suggesting brominated intermediates may require optimization for the target compound .

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.2 g/mol. It features a piperidine ring, a pyridazine moiety, and a triazole group, which are known to contribute to various biological activities.

Anti-Tubercular Activity

In studies involving similar triazole-containing compounds, significant anti-tubercular activity has been observed. For instance, certain derivatives have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . Given the structural similarities, it is plausible that the compound may also exhibit anti-tubercular effects.

Cytotoxicity and Selectivity

A critical aspect of evaluating new compounds is their cytotoxicity towards human cells. In preliminary studies of related compounds, it was found that many were non-toxic to HEK-293 (human embryonic kidney) cells . This suggests that the compound may have a favorable safety profile, although specific cytotoxicity data for this exact structure would be beneficial for comprehensive safety assessments.

The mechanisms by which triazole-containing compounds exert their biological effects often involve enzyme inhibition and interaction with cellular pathways:

- Enzyme Inhibition : Triazoles have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission . This inhibition could lead to increased levels of acetylcholine and enhanced synaptic transmission.

- Molecular Docking Studies : Computational studies have indicated that similar compounds can effectively bind to target proteins involved in disease processes. These docking studies suggest that the compound may interact with specific receptors or enzymes critical for pathogen survival or disease progression.

Research Findings and Case Studies

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what critical steps ensure successful coupling of the triazole-pyridazine and piperidine-carboxamide moieties?

The synthesis typically involves:

- Coupling reactions : Use of palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to link heterocyclic fragments .

- Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups are employed to protect reactive amines during intermediate steps, followed by acidic cleavage (e.g., TFA) .

- Purification : Column chromatography or reverse-phase HPLC ensures isolation of the target compound from byproducts .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR spectroscopy : and NMR verify proton environments and carbon frameworks, with key signals for the triazole (δ ~8.6–9.0 ppm) and piperidine (δ ~1.5–3.5 ppm) moieties .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight with <5 ppm error (e.g., ESI+ mode for [M+H] ions) .

- HPLC purity analysis : ≥95% purity is standard for research-grade material, assessed using C18 columns and UV detection .

Q. How is compound purity validated, and what impurities are commonly observed?

- Impurity profiling : LC-MS identifies common byproducts like dehalogenated analogs (e.g., loss of bromine) or incomplete coupling intermediates .

- Control experiments : Spiking with known impurities (e.g., tert-butyl-protected intermediates) aids in chromatographic identification .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazine-triazole coupling step, and what factors influence regioselectivity?

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) with electron-rich ligands (XPhos) improve coupling efficiency. Lower temperatures (80–100°C) reduce side reactions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require rigorous drying to prevent hydrolysis .

- Regioselectivity : Steric hindrance from the 2-bromo-4-methylphenyl group directs triazole substitution to the 6-position of pyridazine .

Q. How should researchers resolve discrepancies between theoretical and observed spectral data (e.g., unexpected NMR splitting patterns)?

- Dynamic effects : Conformational flexibility in the piperidine ring can cause splitting; variable-temperature NMR (e.g., 25°C to 60°C) may coalesce signals .

- Tautomerism : The 1,2,4-triazole moiety can exhibit tautomeric shifts, altering NMR signals. Computational modeling (DFT) predicts dominant tautomers .

- Isotopic labeling : -enriched analogs clarify nitrogen environments in complex heterocycles .

Q. What methodologies are recommended for evaluating species-specific pharmacological activity, such as receptor binding or allosteric modulation?

- In vitro assays : Fluorescence-based Ca mobilization assays in CHO cells expressing human, rat, or mouse receptors (e.g., mGluR1) quantify potency differences .

- Mutagenesis studies : Chimeric receptors (e.g., swapping transmembrane domains) identify critical residues (e.g., Phe801 in mGluR1) for species-specific activity .

- Inverse agonism tests : Assess constitutive receptor activity inhibition to confirm allosteric inverse agonist behavior .

Q. How can researchers design experiments to analyze metabolic stability or off-target effects in preclinical studies?

- Microsomal stability assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .

- Selectivity panels : Screen against related receptors (e.g., mGluR5, mGluR2) at 10 µM to rule off-target activity .

- CYP inhibition assays : Use fluorogenic substrates to assess cytochrome P450 interactions .

Data Contradiction Analysis

Scenario : Conflicting IC values reported for receptor binding in different studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.